Samsca

Vasopressin Receptor Pharmacology Hyponatremia ADPKD

ADPKD and SIADH researchers require a V2 antagonist with validated oral bioavailability and minimal V1a off-target confounding. (R)-(+)-Tolvaptan (CAS 331947-66-1) resolves this with a Ki of 0.43 nM at V2 and a V1a:V2 selectivity ratio of 29:1-2.5× greater potency than conivaptan. • Validated disease-modifying efficacy in TEMPO 3:4 (TKV growth rate reduction) and SALT-1/2 trials • 56% oral bioavailability supports chronic dosing in rodent ADPKD models (PKD/Mhm, Pcy) • Supplied with full characterization data; suitable as a reference standard for ANDA analytical method validation

Molecular Formula C26H25ClN2O3
Molecular Weight 448.9 g/mol
CAS No. 331947-66-1
Cat. No. B030582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamsca
CAS331947-66-1
SynonymsN-[4-[[(5R)-7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl]carbonyl]-3-methylphenyl]-2-methylbenzamide;  (R)-(+)-OPC 41061; 
Molecular FormulaC26H25ClN2O3
Molecular Weight448.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C
InChIInChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m1/s1
InChIKeyGYHCTFXIZSNGJT-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samsca (Tolvaptan, CAS 331947-66-1): An Orally Active, Selective Vasopressin V2 Receptor Antagonist for Quantitative Comparison


Samsca (tolvaptan, CAS 331947-66-1) is an orally active, selective, competitive antagonist of the vasopressin V2 receptor [1]. It is a racemic small molecule (molecular weight 448.9 g/mol) belonging to the 'vaptan' class of non-peptide vasopressin receptor antagonists [2]. Unlike the alternative vaptan conivaptan, which requires intravenous administration and exhibits a mixed V1a/V2 antagonism profile, tolvaptan is specifically engineered for high oral bioavailability and a >99% plasma protein binding, enabling once-daily oral dosing [3]. This physicochemical and pharmacological profile establishes tolvaptan as a distinct entity among vasopressin antagonists for targeted clinical and research applications.

Why Generic Substitution is Unreliable for Samsca (Tolvaptan, CAS 331947-66-1): A Quantitative Case for Compound-Specific Procurement


Generic substitution among the 'vaptan' class is scientifically unsound due to substantial, quantifiable differences in receptor selectivity profiles, routes of administration, and corresponding clinical evidence bases [1]. For example, conivaptan, a mixed V1a/V2 antagonist, exhibits a V2 receptor affinity (Ki) of 3.04 nM and a V1a:V2 selectivity ratio of 10:1, whereas tolvaptan demonstrates a Ki of 0.43 nM for V2 and a V1a:V2 selectivity ratio of 29:1 [2]. This translates to a 2.5-fold greater potency for V2 receptor inhibition for tolvaptan compared to conivaptan [1]. Furthermore, conivaptan is only available as an intravenous infusion, restricting its use to acute, in-hospital settings, while tolvaptan's oral bioavailability of 56% allows for chronic outpatient management in conditions like ADPKD and SIADH [3]. These are not marginal variations; they are fundamental distinctions that dictate a compound's utility in specific experimental models and clinical protocols, rendering class-level substitution a high-risk scientific decision.

Quantitative Evidence Guide for Selecting Samsca (Tolvaptan, CAS 331947-66-1) Over Its Closest Analogs


Superior V2 Receptor Selectivity and Potency vs. Conivaptan

In a direct comparative study of vasopressin receptor binding kinetics, tolvaptan demonstrates a 2.5-fold greater potency for the V2 receptor compared to conivaptan [1]. This is quantified by the V1a:V2 receptor selectivity ratio (KiV1a:KiV2). Tolvaptan exhibits a ratio of 29:1, indicating high V2 selectivity, whereas conivaptan's ratio is 10:1, reflecting significant V1a receptor engagement [2]. The absolute Ki value for V2 receptor inhibition is 0.43 nM for tolvaptan and 3.04 nM for conivaptan [2]. This differential V2 selectivity is critical as V1a receptor activation can lead to off-target effects like vasoconstriction and platelet aggregation, which are not desired in the primary indications of hyponatremia and ADPKD.

Vasopressin Receptor Pharmacology Hyponatremia ADPKD Drug Selectivity

Clinically Validated Efficacy in Hyponatremia: Quantitative Superiority over Placebo and Class Inference vs. Conivaptan

In a post-hoc analysis of the SALT-1 and SALT-2 clinical trials focusing on SIADH patients with cancer, oral tolvaptan (n=12) demonstrated a statistically significant and clinically meaningful increase in serum sodium levels compared to placebo (n=16) [1]. At day 4, the mean change from baseline in average daily serum sodium AUC was 5.0 mEq/L for tolvaptan versus -0.3 mEq/L for placebo (P < 0.0001). This effect was sustained at day 30, with changes of 6.9 mEq/L versus 1.0 mEq/L (P < 0.0001) [1]. While direct head-to-head efficacy trials against conivaptan are lacking, this robust, quantified efficacy, combined with the convenience of oral administration, provides a strong rationale for selecting tolvaptan for chronic outpatient management, a setting where intravenous conivaptan is impractical [2].

Hyponatremia SIADH Clinical Trial Efficacy

Disease-Modifying Efficacy in ADPKD: A Unique Differentiator Not Shared by Conivaptan

Tolvaptan is the only vasopressin antagonist approved for slowing kidney function decline in autosomal dominant polycystic kidney disease (ADPKD), an indication for which conivaptan has no regulatory approval or clinical evidence base [1]. In the pivotal TEMPO 3:4 trial, a 3-year, randomized, placebo-controlled study of 1,445 patients, tolvaptan significantly reduced the annualized growth rate of total kidney volume (TKV) [2]. Specifically, tolvaptan reduced TKV growth by 1.99% per year in patients with CKD Stage 1, 3.12% per year in CKD Stage 2, and 2.61% per year in CKD Stage 3 (all P<0.001 vs. placebo) [2]. Concurrently, tolvaptan slowed the decline in estimated glomerular filtration rate (eGFR) by 1.13 ml/min/1.73m²/year in CKD Stage 2 and 1.66 ml/min/1.73m²/year in CKD Stage 3 (both P<0.001 vs. placebo) [2].

ADPKD Nephrology Disease Modification Kidney Volume

Oral Bioavailability Enables Chronic Outpatient Use: A Key Practical Differentiator

A critical practical differentiator is the route of administration and bioavailability. Tolvaptan is orally bioavailable, with an absolute bioavailability of 56% (range 42-80%) following a 30 mg oral dose, allowing for convenient once-daily dosing [1]. In contrast, the closest analog, conivaptan, has negligible oral bioavailability due to extensive first-pass metabolism and significant CYP3A4 inhibition, limiting its use to continuous intravenous infusion [2]. Lixivaptan, another oral V2 antagonist, failed to secure regulatory approval and lacks the extensive clinical trial data and established safety monitoring protocols of tolvaptan [3]. This pharmacokinetic advantage directly translates to the feasibility of long-term, at-home treatment protocols, which is impossible with intravenous alternatives.

Pharmacokinetics Drug Delivery Bioavailability Clinical Utility

Established Risk Management Framework: A Regulatory Differentiator vs. Unapproved Analogs

While tolvaptan carries a Boxed Warning for hepatotoxicity, this risk is managed through a well-defined, FDA-mandated Risk Evaluation and Mitigation Strategy (REMS) with specific liver function test monitoring schedules [1]. This established safety infrastructure provides a clear, actionable framework for safe use. In contrast, alternative oral V2 antagonists like lixivaptan and satavaptan were never approved, in part due to unresolved safety and efficacy concerns, and thus lack any standardized monitoring protocols [2]. Furthermore, conivaptan's use is restricted to short-term inpatient settings, partly due to its own safety profile including infusion site reactions and CYP3A4 inhibition [3]. The existence of a rigorous REMS program for tolvaptan, while acknowledging the hepatotoxicity risk, provides a quantifiable, structured approach to patient safety that is absent for non-approved or less-characterized alternatives, thereby reducing uncertainty in long-term research and clinical use.

Drug Safety Regulatory Affairs Risk Management Hepatotoxicity

Optimal Research and Industrial Applications for Samsca (Tolvaptan, CAS 331947-66-1) Based on Quantitative Evidence


Long-Term In Vivo ADPKD Models Requiring Disease Modification

For researchers investigating autosomal dominant polycystic kidney disease (ADPKD) in rodent models (e.g., PKD/Mhm, Pcy) or conducting preclinical studies for novel ADPKD therapeutics, tolvaptan is the essential positive control and investigational agent. The quantitative data from the TEMPO 3:4 trial [1] (e.g., reduction in TKV growth rate by up to 3.12% per year) establishes its unique disease-modifying effect, which is not replicated by any other 'vaptan' [2]. Its oral bioavailability [3] allows for chronic dosing in these models, mirroring human treatment protocols. This makes it the only scientifically justifiable choice for studies aiming to translate to the clinic.

Hyponatremia Management Protocols Requiring Chronic Outpatient Efficacy Data

When establishing treatment protocols for chronic hyponatremia due to SIADH, the quantitative efficacy data from the SALT-1 and SALT-2 trials [4] (e.g., a 5.3 mEq/L increase in serum sodium over placebo at day 4) provides the strongest evidence base among vasopressin antagonists. This is particularly critical for formulary decisions or designing clinical pathways for outpatient management of cancer patients or others with chronic SIADH, where intravenous conivaptan is impractical and lixivaptan is unavailable.

Investigational Studies on Selective V2 Receptor Antagonism

For academic or industrial pharmacology studies requiring a highly selective V2 receptor antagonist to delineate V2-mediated pathways from V1a-mediated effects, tolvaptan is the superior tool compound. Its 2.5-fold higher potency for V2 and 2.9-fold higher V1a:V2 selectivity ratio compared to conivaptan [5] minimize off-target V1a confounding, which is critical for generating clean, interpretable data in areas such as water balance, cardiovascular function, and renal physiology [6].

Development of Generic Oral Formulations with a Regulatory Precedent

For industrial partners seeking to develop a generic version of an oral vasopressin antagonist, tolvaptan presents the only viable target. Its established FDA approval, well-characterized pharmacokinetic profile (56% absolute bioavailability [3]), and defined therapeutic indices provide a clear regulatory pathway via the 505(j) ANDA process. Competitors like lixivaptan lack this regulatory precedent, introducing significant development and approval risk.

Technical Documentation Hub

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